molecular formula C24H26O B14531693 1,1',1''-[(3-Methylbutoxy)methanetriyl]tribenzene CAS No. 62761-69-7

1,1',1''-[(3-Methylbutoxy)methanetriyl]tribenzene

Cat. No.: B14531693
CAS No.: 62761-69-7
M. Wt: 330.5 g/mol
InChI Key: QJEGBLVSFQMEAL-UHFFFAOYSA-N
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Description

1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene is an organic compound with the molecular formula C32H42O3 It is a derivative of tribenzene, where three benzene rings are connected through a central carbon atom, which is further substituted with three 3-methylbutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene typically involves the reaction of tribenzene with 3-methylbutyl halides in the presence of a strong base. The reaction proceeds through a nucleophilic substitution mechanism, where the halide group is replaced by the 3-methylbutoxy group. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

On an industrial scale, the production of 1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the 3-methylbutoxy groups.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted tribenzene derivatives.

Scientific Research Applications

1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of molecular interactions and binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’,1’'-[(3-Bromopropoxy)methanetriyl]tribenzene
  • 1,1’,1’'-[(3-Butyn-1-yloxy)methanetriyl]tribenzene

Uniqueness

1,1’,1’'-[(3-Methylbutoxy)methanetriyl]tribenzene is unique due to the presence of 3-methylbutoxy groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.

Properties

CAS No.

62761-69-7

Molecular Formula

C24H26O

Molecular Weight

330.5 g/mol

IUPAC Name

[3-methylbutoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C24H26O/c1-20(2)18-19-25-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3

InChI Key

QJEGBLVSFQMEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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